molecular formula C14H18N2O3S B13189662 Ethyl 3-(hydroxymethyl)-4-methyl-6-(propan-2-yl)-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate

Ethyl 3-(hydroxymethyl)-4-methyl-6-(propan-2-yl)-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate

Cat. No.: B13189662
M. Wt: 294.37 g/mol
InChI Key: XJIOSQOLGWUIDN-UHFFFAOYSA-N
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Description

Ethyl 3-(hydroxymethyl)-4-methyl-6-(propan-2-yl)-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate is a complex organic compound that belongs to the class of thiazolo[5,4-b]pyridines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a thiazole ring fused to a pyridine ring, makes it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(hydroxymethyl)-4-methyl-6-(propan-2-yl)-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a thioamide with an α-haloketone under basic conditions.

    Pyridine Annulation: The thiazole ring is then fused with a pyridine ring through a cyclization reaction. This can be achieved by reacting the thiazole derivative with a suitable pyridine precursor under acidic or basic conditions.

    Functional Group Modifications: The final compound is obtained by introducing the hydroxymethyl, methyl, and propan-2-yl groups through various functional group transformations, such as alkylation and esterification reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include using advanced techniques such as microwave-assisted synthesis, flow chemistry, and high-throughput screening to identify the most efficient synthetic routes.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(hydroxymethyl)-4-methyl-6-(propan-2-yl)-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the ester can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)

Major Products Formed

    Oxidation: Carboxylic acids

    Reduction: Alcohols

    Substitution: Various substituted thiazolo[5,4-b]pyridine derivatives

Scientific Research Applications

Mechanism of Action

The mechanism of action of ethyl 3-(hydroxymethyl)-4-methyl-6-(propan-2-yl)-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Ethyl 3-(hydroxymethyl)-4-methyl-6-(propan-2-yl)-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate can be compared with other thiazolo[5,4-b]pyridine derivatives:

Properties

Molecular Formula

C14H18N2O3S

Molecular Weight

294.37 g/mol

IUPAC Name

ethyl 3-(hydroxymethyl)-4-methyl-6-propan-2-yl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate

InChI

InChI=1S/C14H18N2O3S/c1-5-19-14(18)11-8(4)10-9(6-17)16-20-13(10)15-12(11)7(2)3/h7,17H,5-6H2,1-4H3

InChI Key

XJIOSQOLGWUIDN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C2C(=C1C)C(=NS2)CO)C(C)C

Origin of Product

United States

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